Ikk-IN-1

Description

Properties

IUPAC Name |

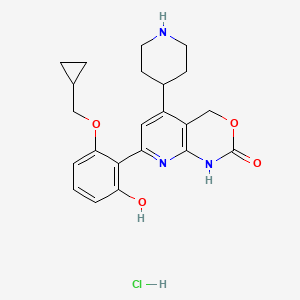

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-piperidin-4-yl-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4.ClH/c26-18-2-1-3-19(28-11-13-4-5-13)20(18)17-10-15(14-6-8-23-9-7-14)16-12-29-22(27)25-21(16)24-17;/h1-3,10,13-14,23,26H,4-9,11-12H2,(H,24,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLAQIZOLUOIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2C3=NC4=C(COC(=O)N4)C(=C3)C5CCNCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ikk-IN-1 Target Validation in Cancer Cells: An In-depth Technical Guide

Version: 1.0

Abstract

The IκB kinase (IKK) complex is a critical regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is frequently dysregulated in various human cancers.[1][2] This dysregulation promotes tumor cell survival, proliferation, metastasis, and angiogenesis, making the IKK complex an attractive target for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview of the target validation process for a representative IKK inhibitor, Ikk-IN-1, in cancer cells. It outlines the core biochemical and cellular assays, presents detailed experimental protocols, and summarizes key quantitative data to guide researchers and drug development professionals in this field.

Introduction: The IKK/NF-κB Pathway in Cancer

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation.[3] In most resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or IL-1, the IKK complex is activated.[5][6] The IKK complex, consisting of two catalytic subunits (IKKα and IKKβ) and a regulatory subunit (NEMO/IKKγ), phosphorylates IκB proteins.[3][7] This phosphorylation event marks IκBs for ubiquitination and subsequent proteasomal degradation, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of numerous target genes.[5]

Aberrant, constitutive activation of the IKK/NF-κB pathway is a hallmark of many cancers, contributing to resistance to apoptosis, sustained proliferation, and metastasis.[6][8] Therefore, molecularly targeted inhibition of the IKK complex, particularly the IKKβ subunit which is central to the canonical NF-κB pathway, has emerged as a promising strategy for cancer therapy.[2][8] This document details the necessary steps to validate the targeting of the IKK complex by a specific inhibitor, exemplified by this compound.

Target Validation Workflow

Validating a new therapeutic target is a critical process in drug discovery.[9][10] The primary goal is to establish a clear link between the molecular target's modulation by the inhibitor and the desired therapeutic effect on the cancer cell. A robust validation package for an IKK inhibitor like this compound involves a multi-faceted approach encompassing biochemical confirmation, cellular target engagement, and phenotypic outcomes.

Figure 1: A generalized workflow for IKK inhibitor target validation.

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of well-characterized IKK inhibitors, which serve as a benchmark for evaluating new compounds like this compound.

Table 1: Biochemical Potency of Selected IKK Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| IKK-16 | IKK-2 | 40 | Cell-free | [11] |

| IKK complex | 70 | Cell-free | [11] | |

| IKK-1 | 200 | Cell-free | [11] | |

| TPCA-1 | IKK-2 | 17.9 | Cell-free | [11] |

| BMS-345541 | IKKβ | 300 | Allosteric | [12] |

| | IKKα | 4000 | Allosteric |[12] |

Table 2: Anti-proliferative Activity of Selected IKK Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| BAY-985 | SK-MEL-2 | Melanoma | 900 | [11] |

| IKK-16 | MDA-MB-231 | Triple-Negative Breast Cancer | ~5000 (in combination) | [7] |

| BMS-345541 | Glioma Cells | Glioblastoma | Not specified |[12] |

Core Experimental Protocols

Detailed methodologies are crucial for reproducible target validation. The following protocols describe key experiments.

Protocol 1: In Vitro IKKβ Kinase Assay

This assay quantifies the direct inhibition of IKKβ kinase activity by this compound.

-

Objective: To determine the IC50 value of this compound against purified IKKβ.

-

Principle: The assay measures the phosphorylation of a substrate (e.g., a peptide derived from IκBα) by recombinant IKKβ in the presence of ATP. The amount of product formed (ADP or phosphorylated substrate) is quantified.[13][14]

-

Materials:

-

Recombinant human IKKβ enzyme.

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

GST-IκBα (1-54) substrate.[13]

-

ATP.

-

This compound (serial dilutions).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the IKKβ enzyme and the GST-IκBα substrate to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Western Blot for IκBα Phosphorylation and Degradation

This cellular assay confirms that this compound engages its target in cells and inhibits the downstream signaling cascade.

-

Objective: To assess the effect of this compound on TNFα-induced phosphorylation and degradation of IκBα.

-

Principle: Activated IKK phosphorylates IκBα at serines 32 and 36, leading to its degradation. An effective IKK inhibitor will block this process.

-

Materials:

-

Cancer cell line of interest (e.g., HCT116, HeLa).

-

Cell culture medium, FBS, penicillin/streptomycin.

-

This compound.

-

TNFα (recombinant human).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, PVDF membranes.

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.

-

Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Normalize protein amounts, prepare samples with Laemmli buffer, and resolve 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system. Quantify band intensities relative to the loading control.

-

Protocol 3: Cell Viability Assay

This phenotypic assay determines the functional consequence of IKK inhibition on cancer cell proliferation and survival.

-

Objective: To measure the effect of this compound on the viability of cancer cells.

-

Principle: Assays like the MTT or CellTiter-Glo® assay measure metabolic activity, which is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines.

-

96-well clear-bottom plates.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Treat cells with a range of concentrations of this compound in triplicate. Include a DMSO-only control.

-

Incubate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

-

Signaling Pathway and Logic Diagrams

Visualizing the underlying biology and experimental logic is key to understanding target validation.

Figure 2: The canonical NF-κB pathway and the inhibitory action of this compound.

Figure 3: Logic diagram for confirming on-target activity using genetic knockout.

Off-Target Considerations and Conclusion

A critical aspect of target validation is assessing inhibitor selectivity.[12] While this compound may show high potency for IKKβ, its activity against other kinases (off-target effects) must be profiled.[12][15] This is typically done through large-scale kinase panel screening. Unwanted off-target activities can lead to cellular effects that are not due to IKK inhibition, confounding data interpretation and potentially causing toxicity.[10] The experimental logic shown in Figure 3, comparing the inhibitor's effect in wild-type versus target-knockout cells, is a powerful method to confirm that the observed phenotype is indeed a result of on-target activity.[9]

References

- 1. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensitization of tumor cells to cancer therapy by molecularly targeted inhibition of the inhibitor of nuclear factor κB kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. icr.ac.uk [icr.ac.uk]

- 11. selleckchem.com [selleckchem.com]

- 12. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. The Serendipitous Off-Target Explorer - NCI [cancer.gov]

IKK-IN-1: A Technical Guide to its Role in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inhibitor of kappa B kinase (IKK) complex is a critical node in the inflammatory signaling cascade, primarily through its regulation of the nuclear factor kappa B (NF-κB) pathway. Dysregulation of IKK activity is implicated in a multitude of inflammatory diseases, making it a key target for therapeutic intervention. IKK-IN-1, a compound identified from patent WO2002024679A1, has emerged as a specific inhibitor of the IKK complex. This technical guide provides an in-depth overview of the role of this compound in modulating the inflammatory response, including its mechanism of action, relevant experimental protocols for its characterization, and a summary of its potential therapeutic implications. While specific quantitative data for this compound is not publicly available, this guide leverages data from other well-characterized IKK inhibitors to provide a comprehensive and comparative context for researchers.

Introduction: The IKK/NF-κB Signaling Axis in Inflammation

The NF-κB family of transcription factors are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of kappa B (IκBs).

The canonical NF-κB pathway is activated by a wide range of stimuli, such as the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). These stimuli trigger a signaling cascade that converges on the IKK complex. The IKK complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NF-κB essential modulator (NEMO or IKKγ).[1][2] Upon activation, the IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at two specific serine residues.[3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes.

Given its central role, the IKK complex represents a key therapeutic target for a wide range of inflammatory and autoimmune diseases.[4] Small molecule inhibitors targeting the catalytic activity of IKK, such as this compound, offer a promising strategy to attenuate the inflammatory response.

This compound: A Profile

This compound is identified as compound example 18-13 in patent WO2002024679A1.[5][6] While specific biochemical and cellular activity data for this compound are not publicly available, its classification as an IKK inhibitor suggests that it functions by blocking the catalytic activity of the IKK complex, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₂H₂₆ClN₃O₄ |

| Molecular Weight | 431.91 g/mol |

| CAS Number | 406211-06-1 |

Source:[5]

Quantitative Data: A Comparative Analysis of IKK Inhibitors

While specific IC₅₀ values for this compound are not available in the public domain, the following table summarizes the inhibitory activity of other well-characterized IKK inhibitors. This data provides a valuable benchmark for researchers working with novel IKK inhibitors like this compound.

| Inhibitor | IKKα IC₅₀ (nM) | IKKβ IC₅₀ (nM) | IKK Complex IC₅₀ (nM) | Selectivity (IKKα/IKKβ) | Reference |

| BMS-345541 | 4000 | 300 | - | 13.3 | [1] |

| IKK-16 | 200 | 40 | 70 | 5 | [6] |

| TPCA-1 | ~400 | 17.9 | - | ~22 | MCE Bioactive Compound Library |

| ACHP | - | 8.5 | - | - | [1] |

| IMD-0354 | - | 250 (cellular) | - | - | [1] |

| INH14 | 8975 | 3598 | - | 2.5 | [6] |

Note: IC₅₀ values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway

The following diagram illustrates the central role of the IKK complex in the canonical NF-κB signaling pathway and the proposed site of action for this compound.

Experimental Workflow: In Vitro IKK Kinase Assay

This workflow outlines a typical biochemical assay to determine the inhibitory activity of this compound on the IKK complex.

References

- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of a selective IκB kinase-beta inhibitor in rat lung in response to LPS and cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

An In-depth Technical Guide to the Effect of IKK Inhibition on Cytokine Production

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide details the impact of IκB kinase (IKK) inhibition on cytokine production. While specific data for a compound designated "IKK-IN-1" is not publicly available, this document synthesizes information from various known IKK inhibitors to provide a comprehensive overview of the mechanism, effects, and experimental methodologies relevant to targeting this critical inflammatory pathway.

The IKK/NF-κB Signaling Pathway: A Central Regulator of Cytokine Gene Transcription

The Nuclear Factor kappa B (NF-κB) signaling pathway is a cornerstone of the immune response, orchestrating the expression of a vast array of genes involved in inflammation, including numerous cytokines and chemokines.[1] In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by binding to inhibitor of κB (IκB) proteins.[1][2] The activation of this pathway by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) converges on a multi-protein complex known as the IκB kinase (IKK) signalsome.[3][4]

The canonical IKK complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NF-κB Essential Modulator (NEMO or IKKγ).[2][5] Upon pathway activation, upstream kinases like TAK1 phosphorylate the IKK subunits, primarily IKKβ.[2][6] This activation leads to the phosphorylation of IκBα at specific serine residues (S32 and S36).[7] Phosphorylated IκBα is then targeted for K48-linked ubiquitination and subsequent degradation by the 26S proteasome.[4][7] The destruction of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus and initiate the transcription of target genes, including those for IL-6, TNF-α, and other inflammatory mediators.[1][8]

IKK inhibitors act by blocking the catalytic activity of the IKK complex, preventing IκBα phosphorylation and degradation.[9] This action maintains NF-κB in its inactive, cytoplasmically sequestered state, thereby inhibiting the downstream transcription of inflammatory cytokine genes.

References

- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKK-1 and IKK-2: cytokine-activated IkappaB kinases essential for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Insights into the Cellular Mechanisms of the Anti-inflammatory Effects of NF-κB Essential Modulator Binding Domain Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IKK promotes cytokine-induced and cancer-associated AMPK activity and attenuates phenformin-induced cell death in LKB1-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemical Biology Strategy Reveals Pathway-Selective Inhibitor of NF-κB Activation Induced by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

The Enigmatic Profile of IKK-IN-1: A Technical Guide to Its Anticipated Downstream Signaling Effects

Disclaimer: While IKK-IN-1 is commercially available as a research chemical and is described as an inhibitor of IκB kinase (IKK) derived from patent WO2002024679A1 (compound example 18-13), a thorough review of publicly available scientific literature reveals a significant lack of specific data on its biological activity.[1][2][3][4][5] There is no published quantitative data, such as IC50 values, kinase selectivity profiles, or detailed studies on its specific downstream signaling effects.

Therefore, this technical guide will proceed by presenting the well-established downstream signaling effects of potent and selective IKKβ inhibitors. The information provided is based on data from surrogate compounds that are extensively characterized in the literature. This approach allows us to project the likely biological consequences of IKK inhibition, which would be the intended application of this compound in a research setting.

Core Concept: Inhibition of the Canonical NF-κB Pathway

The primary target of many IKK inhibitors is IKKβ (also known as IKK2), a critical kinase in the canonical Nuclear Factor-κB (NF-κB) signaling pathway.[6][7][8] This pathway is a cornerstone of the cellular response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β).[7][9]

Under basal conditions, the NF-κB transcription factor (typically a heterodimer of p50 and p65/RelA) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation, the IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated.[10] Activated IKKβ then phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[11] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and anti-apoptotic genes.[9][12]

An IKKβ inhibitor, and therefore putatively this compound, would intervene by blocking the kinase activity of IKKβ. This prevents the phosphorylation of IκBα, which in turn blocks its degradation and keeps the NF-κB complex sequestered and inactive in the cytoplasm.

Signaling Pathway Diagram

Caption: Canonical NF-κB pathway and the inhibitory action of this compound.

Quantitative Data on Surrogate IKK Inhibitors

To provide a quantitative context for the expected potency and selectivity of an IKK inhibitor, the following table summarizes IC50 data for several well-studied compounds. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 indicates higher potency. Selectivity is often assessed by comparing the IC50 for the target kinase (IKKβ) to that of other related kinases (like IKKα) and a broader panel of kinases.

| Inhibitor | Target | IC50 (nM) | Comments |

| IKK-16 | IKKβ (IKK2) | 40 | Highly selective. Also inhibits the IKK complex (70 nM) and IKKα (200 nM).[13][14][15][16] |

| BMS-345541 | IKKβ (IKK2) | 300 | Allosteric inhibitor with >10-fold selectivity over IKKα (4000 nM).[13][14][17] |

| TPCA-1 | IKKβ (IKK2) | 17.9 | Potent and selective, with >22-fold selectivity over IKKα.[14] |

| SC-514 | IKKβ (IKK2) | 3000-12000 | An ATP-competitive inhibitor used in numerous studies to probe NF-κB signaling.[12][18] |

| MLN120B | IKKβ (IKK2) | 60 | ATP-competitive inhibitor.[17] |

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[19]

Downstream Signaling Effects

Based on studies with the surrogate inhibitors listed above, the downstream effects of effective IKKβ inhibition by a compound like this compound would include:

-

Reduced IκBα Phosphorylation and Degradation: The most immediate downstream effect is the prevention of stimulus-induced phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex.[8]

-

Inhibition of NF-κB Nuclear Translocation: By preventing IκBα degradation, the NF-κB complex remains in the cytoplasm and cannot move to the nucleus to act as a transcription factor.[6][12]

-

Decreased Pro-inflammatory Gene Expression: The ultimate functional consequence is the reduced transcription of NF-κB target genes. This leads to a decrease in the production and release of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6, IL-8) and chemokines.[20][21]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of IKKβ inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of IKKβ.

-

Objective: To determine the IC50 value of the inhibitor against purified IKKβ.

-

Principle: A recombinant IKKβ enzyme is incubated with a specific substrate (e.g., a peptide or protein containing the IκBα phosphorylation sites) and ATP. The inhibitor is added at various concentrations. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

-

Methodology:

-

Reagents: Recombinant human IKKβ, GST-IκBα (1-54) substrate, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), [γ-32P]ATP, and the test inhibitor (e.g., this compound) at various concentrations.

-

Procedure: a. Add kinase assay buffer, the test inhibitor (dissolved in DMSO), and recombinant IKKβ to a microplate well. b. Initiate the reaction by adding a mixture of the GST-IκBα substrate and [γ-32P]ATP. c. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). d. Terminate the reaction by adding phosphoric acid. e. Transfer the reaction mixture to a P81 phosphocellulose filter plate, wash to remove unincorporated [γ-32P]ATP. f. Measure the amount of incorporated 32P using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: A typical workflow for an in vitro kinase assay to determine IC50.

Western Blot for IκBα Phosphorylation and Degradation

This cellular assay assesses the inhibitor's effect on the direct downstream target of IKKβ within a cell.

-

Objective: To determine if the inhibitor blocks stimulus-induced phosphorylation and degradation of IκBα in cells.

-

Principle: Cells are pre-treated with the inhibitor and then stimulated with an NF-κB activator like TNFα. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

-

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa or THP-1) and grow to 80-90% confluency.

-

Treatment: a. Pre-incubate the cells with various concentrations of the IKK inhibitor or vehicle (DMSO) for 1-2 hours. b. Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody against p-IκBα (Ser32). c. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Expected Outcome: In TNFα-stimulated cells, a strong p-IκBα band and a weak total IκBα band will be observed. Pre-treatment with an effective IKKβ inhibitor will prevent the appearance of the p-IκBα band and preserve the total IκBα band.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB, providing a functional readout of the entire pathway.

-

Objective: To quantify the inhibitory effect on NF-κB-dependent gene transcription.

-

Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it drives the expression of the reporter gene, which can be easily measured.

-

Methodology:

-

Cell Transfection: Stably or transiently transfect cells (e.g., HEK293) with an NF-κB reporter plasmid.

-

Treatment: Plate the transfected cells and allow them to adhere. Pre-treat with the IKK inhibitor or vehicle, followed by stimulation with TNFα or IL-1β.

-

Lysis: After a suitable incubation period (e.g., 6-8 hours), lyse the cells according to the reporter assay kit manufacturer's instructions.

-

Measurement: Add the appropriate substrate (e.g., luciferin for luciferase) to the cell lysate and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Calculate the percentage of inhibition relative to the stimulated vehicle control.

-

Caption: A generalized workflow for an NF-κB reporter gene assay.

Conclusion

While specific data for this compound is currently absent from the scientific literature, its classification as an IKK inhibitor allows for a robust, data-driven inference of its downstream signaling effects. Based on the extensive research conducted on other selective IKKβ inhibitors, it is anticipated that this compound will function as an inhibitor of the canonical NF-κB pathway. The expected molecular consequences would be the blockade of IκBα phosphorylation and degradation, leading to the cytoplasmic retention of NF-κB and a subsequent reduction in the transcription of inflammatory genes. The experimental protocols detailed herein provide a clear framework for the future characterization of this compound and other novel IKK inhibitors, which remain valuable tools for researchers in inflammation, immunology, and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. This compound | IKK 抑制剂 | this compound供应商 AdooQ® [adooq.cn]

- 6. IKK-1 and IKK-2: cytokine-activated IkappaB kinases essential for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IKK is a therapeutic target in KRAS-Induced lung cancer with disrupted p53 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IκB kinase (IKK) | DC Chemicals [dcchemicals.com]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Investigating the Cellular Targets of IKK-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the identification and characterization of the cellular targets of Ikk-IN-1, a novel inhibitor of the IκB kinase (IKK) complex. The methodologies outlined herein are designed to provide a thorough understanding of the inhibitor's potency, selectivity, and mechanism of action within the cellular context. This document details the experimental protocols for target engagement, identification of on- and off-target interactions, and the functional validation of these interactions.

Quantitative Analysis of this compound Activity

A critical initial step in the characterization of any novel inhibitor is the quantitative assessment of its inhibitory activity against its intended targets and a broad panel of other kinases to determine its selectivity. While specific data for this compound is not publicly available, this section provides a template for presenting such data, using representative values from known IKK inhibitors.

Table 1: In Vitro Kinase Inhibition Profile of a Representative IKK Inhibitor

This table summarizes the inhibitory activity against IKK family members. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Target Kinase | IC50 (nM) |

| IKKα (IKK1) | 200 |

| IKKβ (IKK2) | 40 |

| IKK complex | 70 |

Data presented are representative values for a selective IKK inhibitor (e.g., IKK-16) and are for illustrative purposes.[1][2][3][4]

Table 2: KINOMEscan Selectivity Profile

A KINOMEscan assay is a competition binding assay used to quantitatively measure the interactions of a small molecule with a large panel of kinases. The results are often reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. Lower percentages indicate stronger binding of the compound to the kinase. This table presents a hypothetical, abbreviated KINOMEscan result for a selective IKK inhibitor.

| Kinase Target | Percent of Control (%) @ 1 µM |

| IKKβ | 5 |

| IKKα | 25 |

| MAP4K2 | 85 |

| AAK1 | 92 |

| ZAK (MAP3K20) | 95 |

This is a representative dataset to illustrate the high selectivity of a hypothetical IKK inhibitor. A full KINOMEscan would typically include over 400 kinases.[5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides protocols for key experiments in the investigation of this compound's cellular targets.

KINOMEscan Profiling

This protocol provides a general overview of how a KINOMEscan assay is performed to determine the kinase selectivity of an inhibitor.

Principle: The KINOMEscan technology is a competition-based binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[6][7][8]

Protocol:

-

Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution.

-

Assay Plate Preparation: Prepare serial dilutions of the this compound stock solution.

-

Binding Assay:

-

A panel of human kinases, each tagged with a unique DNA identifier, is used.

-

The kinases are incubated with the diluted this compound and an immobilized ligand in a multi-well plate.

-

The binding reactions are allowed to reach equilibrium.

-

-

Washing: Unbound components are washed away.

-

Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the attached DNA tag using qPCR.

-

Data Analysis: The results are expressed as a percentage of the DMSO control (percent of control, POC). A lower POC value indicates a stronger interaction between the inhibitor and the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[6][7][8]

Affinity Purification Coupled with Mass Spectrometry (AP-MS) for Target Identification

This method is designed to identify the direct and indirect binding partners of this compound within the native cellular proteome.

Principle: An immobilized version of this compound is used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.[9][10][11]

Protocol:

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).

-

Couple the derivatized this compound to the activated beads according to the manufacturer's protocol.

-

-

Cell Culture and Lysis:

-

Culture a relevant cell line (e.g., a human cancer cell line with known IKK pathway activation) to a high density.

-

Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Affinity Purification:

-

Incubate the cell lysate with the this compound-coupled beads to allow for the binding of target proteins.

-

As a negative control, incubate a parallel lysate with beads that have been coupled with a non-functional analog or just the linker.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by a variety of methods, including competition with a high concentration of free this compound, changing the pH, or using a denaturing elution buffer.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins are subjected to in-solution tryptic digestion to generate peptides.

-

In-Solution Tryptic Digestion

This protocol details the steps for digesting the protein sample obtained from the affinity purification for subsequent mass spectrometry analysis.

Protocol:

-

Reduction and Alkylation:

-

Resuspend the eluted protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.[12][13][14]

-

Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[12][13][14]

-

-

Digestion:

-

Sample Cleanup:

-

Acidify the peptide solution with formic acid to stop the digestion.

-

Desalt and concentrate the peptides using a C18 solid-phase extraction column.

-

-

Mass Spectrometry Analysis:

-

Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest) and a human protein database.

-

Western Blot Analysis of NF-κB Pathway Activation

This protocol is used to functionally validate the inhibitory effect of this compound on the NF-κB signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By examining the phosphorylation status and total protein levels of key components of the NF-κB pathway, the effect of this compound can be assessed.[15][16][17]

Protocol:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a known activator of the NF-κB pathway (e.g., TNF-α or IL-1β) for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20).

-

Incubate the membrane with primary antibodies specific for phosphorylated and total IκBα, phosphorylated and total p65 (RelA), and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

Visualizations of Signaling Pathways and Experimental Workflows

Diagrams are provided to visually represent the key signaling pathways and experimental workflows described in this guide.

Figure 1: The Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.

Figure 2: Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Figure 3: Experimental workflow for Western Blot analysis of NF-κB pathway activation.

References

- 1. IκB kinase (IKK) | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4.6. KINOMEscan [bio-protocol.org]

- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. chayon.co.kr [chayon.co.kr]

- 9. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Quantitative chemical proteomics r ... | Article | H1 Connect [archive.connect.h1.co]

- 12. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 13. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 17. mdpi.com [mdpi.com]

Understanding the Selectivity Profile of Ikk-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikk-IN-1 is an inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. As such, inhibitors of the IKK complex are of significant interest for therapeutic development. This compound is specifically identified as compound example 18-13 in patent WO2002024679A1. This guide provides a comprehensive overview of the methodologies used to characterize the selectivity profile of IKK inhibitors like this compound, acknowledging the current limitations in publicly available data for this specific compound.

Data Presentation: Kinase Selectivity Profile of this compound

A comprehensive, publicly available kinase selectivity panel for this compound with detailed IC50 or Ki values against a broad range of kinases is not currently available in the scientific literature or public databases. This detailed quantitative data is likely contained within the originating patent documentation (WO2002024679A1), which is not fully accessible through public search interfaces.

To illustrate how such data is typically presented, the following table provides a template that would be populated with experimental values for this compound.

| Kinase Target | IC50 (nM) or Ki (nM) | Assay Type | ATP Concentration (µM) | Reference |

| IKKα | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |

| IKKβ | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |

| IKKε | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |

| TBK1 | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |

| Off-Target Kinase 1 | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |

| Off-Target Kinase 2 | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |

| ... | ... | ... | ... | ... |

Note: The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen toxicities or therapeutic outcomes.[1][2] A comprehensive selectivity profile is essential for the preclinical development of any kinase inhibitor.

Experimental Protocols

Detailed, step-by-step experimental protocols specifically used for the characterization of this compound are not publicly available. However, this section outlines standardized and widely accepted methodologies for determining the biochemical potency and cellular activity of IKK inhibitors.

Biochemical Kinase Inhibition Assay (General Protocol)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IKK isoforms and a panel of other kinases.

Materials:

-

Purified recombinant human IKKα, IKKβ, and other kinases of interest.

-

Kinase-specific substrate (e.g., a peptide or protein containing the phosphorylation motif for the kinase).

-

Adenosine triphosphate (ATP), typically at a concentration close to the Km for each specific kinase.

-

This compound (or other test compound) at various concentrations.

-

Assay buffer (containing appropriate salts, pH buffering agents, and cofactors like MgCl2).

-

Detection reagents (e.g., radiolabeled ATP (γ-³²P or γ-³³P), phosphospecific antibodies, or ADP-Glo™ Kinase Assay system).

-

Microplates (e.g., 96-well or 384-well).

-

Plate reader or scintillation counter.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

-

Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and the assay buffer.

-

Inhibitor Addition: Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction, for example, by adding a solution containing EDTA to chelate Mg²⁺.

-

Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. The method of detection will vary:

-

Radiometric Assay: If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

Antibody-Based Assay (e.g., ELISA, HTRF): A phosphospecific antibody that recognizes the phosphorylated substrate is used. The signal from a labeled secondary antibody or a FRET-based system is measured.

-

Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured, which is directly proportional to kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular NF-κB Pathway Inhibition Assay (General Protocol)

This assay assesses the ability of a compound to inhibit the NF-κB signaling pathway within a cellular context.

Objective: To determine the functional potency of this compound in inhibiting stimulus-induced NF-κB activation in cells.

Materials:

-

A suitable cell line (e.g., HEK293, HeLa, or a relevant immune cell line) that expresses the components of the NF-κB pathway.

-

Cell culture medium and supplements.

-

A stimulating agent to activate the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β)).[3][4]

-

This compound at various concentrations.

-

Method for quantifying NF-κB activation (e.g., reporter gene assay, Western blot for IκBα degradation or p65 phosphorylation, or immunofluorescence for p65 nuclear translocation).

Methodology (using a Luciferase Reporter Assay as an example):

-

Cell Transfection: Transfect the chosen cell line with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Cell Plating: Seed the transfected cells into a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 1-2 hours).

-

Stimulation: Add the NF-κB-inducing stimulus (e.g., TNF-α) to the wells and incubate for a further period (e.g., 4-6 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the IC50 value.

Mandatory Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.

References

- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ikk-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikk-IN-1 is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4] The NF-κB pathway is a cornerstone of the cellular inflammatory response and also plays significant roles in cell proliferation, survival, and immunity.[5][6][7] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.[5][8] this compound exerts its effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the NF-κB signaling pathway.

Product Information

| Property | Value |

| Chemical Name | 2H-Pyrido[2,3-d][2][9]oxazin-2-one, 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(4-piperidinyl)-, hydrochloride (1:1)[10] |

| Molecular Formula | C22H26ClN3O4[9][10] |

| Molecular Weight | 431.91 g/mol [9][10] |

| CAS Number | 406211-06-1[9][10] |

| Appearance | Light yellow to yellow solid[4][10] |

| Solubility | Soluble in DMSO (e.g., 33.33 mg/mL)[4][11] |

Mechanism of Action

The canonical NF-κB signaling pathway is activated by various stimuli, such as the pro-inflammatory cytokines TNFα and IL-1.[6][12] This activation leads to the recruitment and activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). The activated IKK complex then phosphorylates the inhibitory protein IκBα at two specific serine residues.[6][7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB transcription factor (typically the p50-p65 heterodimer), allowing it to translocate into the nucleus and activate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.[5][6][7] this compound, as an inhibitor of IKK, blocks this cascade at the level of IκBα phosphorylation, thereby preventing NF-κB activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound 406211-06-1 | MCE [medchemexpress.cn]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. CAS RN 406211-06-1 | Fisher Scientific [fishersci.co.uk]

- 12. portlandpress.com [portlandpress.com]

Determining the Optimal In Vitro Concentration of IKK Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The IκB kinase (IKK) complex is a critical regulator of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making the IKK complex an attractive target for therapeutic intervention.[4][5]

This document provides a comprehensive guide for determining the optimal in vitro concentration of IKK inhibitors. While specific information regarding "IKK-IN-1," a compound mentioned in patent WO2002024679A1, is not extensively available in peer-reviewed literature, the principles and protocols outlined here are broadly applicable to the characterization of any IKK inhibitor.[6] We will provide an overview of the IKK signaling pathway, reference data for well-characterized IKK inhibitors, and detailed protocols for in vitro kinase and cell-based assays.

The IKK Signaling Pathway: A Brief Overview

The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO).[1] This complex acts as a central node in two major NF-κB signaling pathways:

-

The Canonical Pathway: Typically activated by pro-inflammatory stimuli such as TNFα or IL-1, this pathway relies on the activation of IKKβ.[4][7] IKKβ then phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[2]

-

The Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and is dependent on IKKα.[8] It involves the phosphorylation and processing of the p100 NF-κB subunit to p52, which then dimerizes with RelB and translocates to the nucleus to regulate genes primarily involved in lymphoid organogenesis and B-cell maturation.[8]

Due to the distinct and sometimes overlapping roles of the IKK subunits, understanding the selectivity of an inhibitor for IKKα versus IKKβ is crucial for interpreting its biological effects.

Quantitative Data for Characterized IKK Inhibitors

To establish a starting point for determining the effective concentration of a novel IKK inhibitor, it is useful to review the potencies of well-characterized compounds. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency. The table below summarizes the IC50 values for several known IKK inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| IKK-16 | IKK-2, IKK complex, IKK-1 | 40, 70, 200 | [9][10][11][12] |

| BMS-345541 | IKK-2, IKK-1 | 300, 4000 | [9][10][13] |

| TPCA-1 | IKK-2 | 17.9 | [10][13] |

| LY2409881 | IKK-2 | 30 | [11][13] |

| MLN120B | IKKβ | 60 | [10][13] |

| PS-1145 | IKK | 88 | [12] |

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration in kinase assays).

Experimental Protocols

The following protocols provide a framework for determining the optimal in vitro concentration of an IKK inhibitor. It is recommended to start with a broad range of concentrations (e.g., from 1 nM to 100 µM) and then narrow down to a more defined range based on the initial results.

Protocol 1: In Vitro IKK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKK.

Objective: To determine the IC50 value of an IKK inhibitor against a specific IKK isoform.

Materials:

-

Recombinant human IKKα or IKKβ enzyme

-

GST-IκBα substrate

-

IKK inhibitor of interest

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na3VO4)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare inhibitor dilutions: Serially dilute the IKK inhibitor in DMSO and then further dilute in kinase assay buffer to the desired final concentrations.

-

Prepare enzyme and substrate: Dilute the recombinant IKK enzyme and GST-IκBα substrate in kinase assay buffer to the desired concentrations.

-

Set up the reaction: To each well of a 96-well plate, add the IKK inhibitor, the IKK enzyme, and the GST-IκBα substrate. Include wells with DMSO as a vehicle control (100% activity) and wells without enzyme as a background control.

-

Initiate the kinase reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific IKK isoform, if known.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction and detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle control (DMSO).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based NF-κB Reporter Assay

This assay measures the effect of an IKK inhibitor on NF-κB activation in a cellular context.

Objective: To determine the effective concentration of an IKK inhibitor for blocking NF-κB signaling in cells.

Materials:

-

A human cell line stably expressing an NF-κB-driven reporter gene (e.g., HEK293/NF-κB-luc).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

IKK inhibitor of interest.

-

Stimulating agent (e.g., human TNFα).

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

-

White, clear-bottom 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell seeding: Seed the reporter cell line in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Inhibitor treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the IKK inhibitor or DMSO as a vehicle control. Pre-incubate the cells with the inhibitor for 1-2 hours.

-

Stimulation: Add TNFα to the wells to a final concentration of 10-20 ng/mL to stimulate NF-κB activation. Include unstimulated control wells.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

-

Measure luciferase activity: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data analysis:

-

Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay on a parallel plate) to account for any cytotoxic effects of the inhibitor.

-

Calculate the fold induction of NF-κB activity by dividing the signal from stimulated cells by the signal from unstimulated cells.

-

Plot the fold induction versus the inhibitor concentration to determine the effective concentration range.

-

Visualizations

IKK/NF-κB Signaling Pathway

Caption: The canonical and non-canonical NF-κB signaling pathways.

Experimental Workflow for IKK Inhibitor Characterization

Caption: Workflow for determining the optimal in vitro concentration of an IKK inhibitor.

References

- 1. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IκB kinase - Wikipedia [en.wikipedia.org]

- 4. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for the Activation of IKK1/α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IκB kinase (IKK) | DC Chemicals [dcchemicals.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

Application Notes and Protocols for IKK-IN-1 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IKK-IN-1, a potent inhibitor of the IκB kinase (IKK) complex, in Western blot experiments to study the NF-κB signaling pathway.

Introduction

This compound is a valuable research tool for investigating the intricate roles of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in various biological processes, including inflammation, immunity, cell proliferation, and apoptosis. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is a central regulator of the canonical NF-κB pathway.[1] Activation of the IKK complex, typically triggered by stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), leads to the phosphorylation of the inhibitory protein IκBα.[1][2] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes. This compound allows for the targeted inhibition of this critical step, enabling researchers to probe the downstream consequences of IKK activity.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the IKK complex. By binding to the kinase domain of IKK subunits, it prevents the phosphorylation of IκBα. This blockade of IκBα phosphorylation stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby preventing NF-κB nuclear translocation and the subsequent activation of NF-κB target genes. The effects of this compound can be readily assessed by Western blot analysis by monitoring the phosphorylation status of IKK substrates, such as IκBα, and the total protein levels of IκBα. A successful inhibition will result in a decrease in phosphorylated IκBα and a stabilization of total IκBα levels. Additionally, the phosphorylation of the p65 subunit of NF-κB at serine 536, which is also mediated by IKK, can be examined as another indicator of IKK inhibition.

Data Presentation

The following tables summarize the key quantitative parameters for a successful Western blot experiment using this compound.

Table 1: this compound Stock Solution and Working Concentrations

| Parameter | Value | Notes |

| Molecular Weight | 431.91 g/mol | |

| Solubility | Soluble to 50 mM in DMSO | Prepare a concentrated stock solution in high-quality, anhydrous DMSO. |

| Stock Solution Storage | Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[3] | |

| Suggested Working Concentration Range | 1 - 20 µM | The optimal concentration should be determined empirically for each cell type and experimental condition through a dose-response experiment. |

| Suggested Pre-incubation Time | 1 - 4 hours | The ideal pre-incubation time with this compound prior to stimulation should be optimized for your specific experimental setup. |

Table 2: Recommended Antibodies for Western Blot Analysis

| Target Protein | Host Species/Type | Supplier & Cat. No. | Recommended Dilution |

| Phospho-IκBα (Ser32) | Rabbit mAb | Cell Signaling Technology, #2859 | 1:1000 |

| Total IκBα | Rabbit mAb | Cell Signaling Technology, #4812 | 1:1000 |

| Phospho-NF-κB p65 (Ser536) | Rabbit mAb | Thermo Fisher Scientific, MA5-15160 | 1:1000[4] |

| Total NF-κB p65 | Rabbit mAb | Novus Biologicals, NBP1-96139 | Varies, follow datasheet |

| β-Actin or GAPDH | Mouse mAb | Various | 1:5000 - 1:10000 |

Experimental Protocols

This section provides a detailed methodology for a typical Western blot experiment to assess the inhibitory effect of this compound on the NF-κB pathway.

Protocol 1: Cell Culture, Treatment, and Lysis

-

Cell Seeding: Plate cells at an appropriate density in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

-

This compound Pre-treatment: Prepare a working solution of this compound in cell culture media from the DMSO stock solution. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity. Pre-treat the cells with the desired concentration of this compound for 1-4 hours. Include a vehicle control (DMSO only) group.

-

Stimulation: Following pre-treatment, stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes). Include an unstimulated control group.

-

Cell Lysis:

-

Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).

Protocol 2: SDS-PAGE and Western Blotting

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.

-

Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer at the recommended concentrations (see Table 2). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the signal using a chemiluminescence imaging system or X-ray film.

Mandatory Visualizations

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis using this compound.

References

Ikk-IN-1 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ikk-IN-1, a potent inhibitor of the IκB kinase (IKK) complex, in cell-based and biochemical assays.

Physicochemical and Solubility Data

This compound is a small molecule inhibitor targeting the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[1][2] Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 431.91 g/mol | [1][3] |

| Formula | C₂₂H₂₆ClN₃O₄ | [1][3] |

| Appearance | Light yellow to yellow solid | [1][3] |

| CAS Number | 406211-06-1 | [1][3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Comments | Reference |

| DMSO | 33.33 mg/mL (77.17 mM) | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic. | [1][3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.79 mM) | A common formulation for in vivo studies. | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.79 mM) | An alternative formulation for in vivo use. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.79 mM) | Suitable for in vivo administration. | [1] |

Storage and Handling:

-

Solid: Store at 4°C, sealed and protected from moisture.[1][3]

-

In Solvent: Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1][3] Aliquot to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the IκB kinase (IKK) complex. This complex is a central component of the canonical NF-κB signaling pathway. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κB (IκB). This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB transcription factor (a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, cell survival, and proliferation. This compound, by inhibiting IKK, prevents the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation and downstream signaling.

Experimental Workflow

A typical workflow for characterizing the effects of this compound in a cell-based experimental setting is outlined below. This workflow allows for the systematic evaluation of the inhibitor's impact on cell viability, target engagement, and downstream signaling.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability in a 96-well format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Pipette up and down to fully dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-